4-Iodoindoline hydrochloride

Description

Historical Context of Indoline (B122111) Derivatives in Organic and Medicinal Chemistry

The story of indoline chemistry is deeply rooted in the study of the natural dye indigo. wisdomlib.org In 1866, Adolf von Baeyer first synthesized indole (B1671886) by reducing oxindole, and the term "indole" was coined from a combination of "indigo" and "oleum." wisdomlib.orgpcbiochemres.com It wasn't until the 1930s that significant interest in the indole nucleus grew, driven by its discovery in essential biomolecules like the amino acid tryptophan and various alkaloids. pcbiochemres.com This foundational work paved the way for the exploration of its reduced form, indoline (2,3-dihydroindole).

Indoline derivatives have since become a cornerstone of medicinal chemistry. nih.govnih.gov Their structural framework is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities. nih.govnrfhh.com For instance, the indole alkaloid vincristine (B1662923) is a vital anti-cancer agent used in the treatment of leukemia. nih.gov The synthetic derivative indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug (NSAID). pcbiochemres.comnih.gov The versatility of the indoline scaffold allows it to serve as a building block for complex molecules that interact with various biological targets, leading to its use in developing treatments for cancer, infectious diseases, and neurological disorders. wisdomlib.orgnih.govmdpi.com

Significance of Halogenation in Indole/Indoline Scaffolds for Modulating Chemical Reactivity and Biological Activity

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the indole or indoline scaffold is a powerful strategy in medicinal chemistry to modulate a compound's properties. nih.govontosight.ai Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.aimdpi.com These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. mdpi.com

Key effects of halogenation include:

Modulating Reactivity: Carbon-halogen bonds (C-Cl, C-Br, C-I) serve as versatile synthetic handles. researchgate.net Their stability under various reaction conditions and the ability to be selectively functionalized, particularly through transition-metal-catalyzed cross-coupling reactions, make halogenated indolines valuable precursors in complex syntheses. researchgate.netacs.org

Enhancing Biological Activity: The type and position of the halogen can dramatically alter a compound's interaction with biological targets. nih.gov For example, studies on halogenated indoles have shown that substituents at different positions can influence anti-inflammatory, antimicrobial, and anticancer activities. nrfhh.commdpi.comnih.gov Halogenated spirooxindoles, for instance, exhibit potent anticancer activity by modulating various molecular targets. rsc.orgnih.gov

Improving Pharmacokinetics: Halogenation can increase a molecule's membrane permeability and reduce its susceptibility to metabolic degradation by enzymes like cytochrome P450. mdpi.com

Positioning 4-Iodoindoline Hydrochloride within the Broader Scope of Halogenated Indolines

This compound belongs to the family of halogenated indolines, a class of compounds extensively used as versatile building blocks in synthesis. fluorochem.co.ukcymitquimica.com Within this family, aryl iodides are particularly reactive in many transition-metal-catalyzed reactions, making the iodo-substituent at the 4-position a key feature for synthetic utility. This compound serves as a precursor for creating more complex, functionalized indoline and indole derivatives.

Its significance lies in its ability to participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. acs.orgresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of intricate molecular architectures that are often pursued in drug discovery programs. fluorochem.co.ukresearchgate.net The presence of the iodine atom at the 4-position specifically directs this functionalization, offering a regioselective route to 4-substituted indoline derivatives that might be difficult to access through other synthetic methods. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound primarily follows its application as a synthetic intermediate. Key research directions include:

Development of Novel Synthetic Methodologies: Chemists explore its reactivity in various cross-coupling reactions to synthesize libraries of 4-substituted indoline derivatives. researchgate.net

Total Synthesis of Natural Products: The compound can serve as a key starting material or intermediate in the multi-step synthesis of complex natural products containing the indoline or indole core.

Medicinal Chemistry and Drug Discovery: It is used as a precursor to synthesize novel compounds for evaluation as potential therapeutic agents. Structure-activity relationship (SAR) studies on the resulting derivatives help in identifying how modifications to the core structure affect biological activity. nih.gov For example, derivatives of halogenated indoles have been investigated for their antimicrobial and anticancer properties. mdpi.com

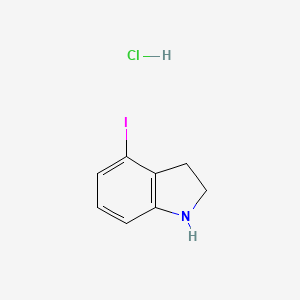

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-iodo-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMCGYGGYMQFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696136 | |

| Record name | 4-Iodo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-37-8 | |

| Record name | 1H-Indole, 2,3-dihydro-4-iodo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Established Synthetic Routes

The synthesis of 4-iodoindoles and their derivatives can be achieved through several methods. One common strategy involves the regioselective iodination of a protected indoline (B122111) or indole (B1671886). For example, N-protected indoles can undergo chloromercuration followed by iodination to yield 4-iodoindoles. researchgate.net Another approach involves multi-step sequences starting from appropriately substituted anilines. For instance, 4-iodoindoline derivatives have been prepared from 2-bromo-5-methoxyaniline (B1269708) through a five-step synthesis. researchgate.net The Larock indole synthesis, using an ortho-iodoaniline and a disubstituted alkyne with a palladium catalyst, is another versatile method for creating substituted indoles. pcbiochemres.com The final step to obtain the hydrochloride salt typically involves treating the free base with hydrochloric acid. acs.org

Analytical Characterization

The structural confirmation of this compound and its derivatives is typically accomplished using a combination of standard spectroscopic techniques:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which helps to confirm the molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as the N-H bond in the indoline ring. beilstein-journals.org

Applications of 4 Iodoindoline Hydrochloride in Complex Organic Synthesis

Role as a Synthetic Intermediate in Heterocyclic Chemistry

The indoline (B122111) nucleus is a prevalent motif in a vast array of natural products and pharmaceutically active compounds. 4-Iodoindoline hydrochloride provides a strategic entry point for the elaboration and functionalization of this core structure, enabling the synthesis of diverse heterocyclic systems. The carbon-iodine bond is a key functional group that allows for further chemical transformations.

One of the primary applications of iodo-substituted indoles and indolines is in the construction of more complex fused heterocyclic systems. For instance, the iodinated indole (B1671886) core can be a precursor for creating polycyclic structures. acs.org The reactivity of the iodine atom facilitates intramolecular cyclization reactions, leading to the formation of new rings fused to the indoline framework. mdpi.comnih.gov These cyclization strategies are pivotal in assembling the core structures of various alkaloids and other complex natural products.

Furthermore, the presence of the iodine atom allows for its substitution with various nucleophiles, expanding the diversity of accessible heterocyclic derivatives. This reactivity is crucial for introducing different functional groups and building complex molecular scaffolds. The strategic placement of the iodine at the 4-position of the indoline ring offers a regioselective handle for synthetic manipulations, which is a significant advantage in multistep syntheses.

Participation in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex organic molecules. kvmwai.edu.inalevelchemistry.co.ukwikipedia.org this compound is an excellent substrate for a variety of carbon-carbon bond-forming reactions, largely due to the reactivity of the C-I bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have revolutionized modern organic synthesis. nobelprize.org this compound, and the related 4-iodoindoles, are frequently employed as coupling partners in these reactions. nih.gov The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Common palladium-catalyzed cross-coupling reactions involving iodoindoles include:

Suzuki-Miyaura Coupling: This reaction couples the iodoindole with an organoboron compound, typically a boronic acid or ester. It is a widely used method for forming carbon-carbon single bonds.

Sonogashira Coupling: This reaction involves the coupling of the iodoindole with a terminal alkyne, providing a direct route to alkynyl-substituted indoles.

Heck Coupling: This reaction couples the iodoindole with an alkene, leading to the formation of a new carbon-carbon bond at the vinylic position.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the iodoindole. nobelprize.org

These cross-coupling reactions have been successfully applied to generate libraries of highly substituted indoles, which are valuable for drug discovery and materials science. nih.gov The ability to introduce a wide range of substituents at the 4-position of the indoline or indole ring with high efficiency and selectivity underscores the importance of this compound as a synthetic intermediate.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodoindoles

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Boronic Acids | Palladium Catalyst | 4-Arylindoles | nih.gov |

| Sonogashira | Terminal Alkynes | Palladium/Copper Catalyst | 4-Alkynylindoles | nih.gov |

| Heck | Alkenes | Palladium Catalyst | 4-Alkenylindoles | nih.gov |

This compound can participate in various cyclization reactions to construct new ring systems. nih.gov These reactions often leverage the reactivity of the iodine atom to initiate or facilitate the ring-closing process.

One common strategy is iodocyclization, where an intramolecular nucleophile attacks an unsaturated bond (alkene or alkyne) in the presence of an iodine source. nih.govchim.it While this compound itself is the product of such a potential cyclization's precursor, its derivatives can undergo further cyclization. For example, an N-alkenyl or N-alkynyl derivative of 4-iodoindoline could undergo an intramolecular Heck reaction, where the palladium catalyst inserts into the C-I bond, and the resulting organopalladium species adds across the tethered double or triple bond, leading to a new fused ring.

These cyclization reactions are instrumental in the synthesis of polycyclic indole alkaloids and other complex heterocyclic structures. The ability to control the regioselectivity and stereoselectivity of these reactions is a key focus of current research. mdpi.com

Utilisation in the Synthesis of Biologically Active Compounds

The indoline and indole moieties are core components of numerous biologically active compounds, including many pharmaceuticals and natural products. nih.govrsc.orgnih.gov this compound serves as a crucial starting material or intermediate in the synthesis of these valuable molecules. researchgate.net

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. wikipedia.org Many synthetic routes towards these complex molecules utilize functionalized indoles or indolines as key building blocks. arabjchem.org this compound, and its corresponding indole form, is a valuable precursor in this context. researchgate.net

For example, the synthesis of certain hapalindole alkaloids, a class of cytotoxic and insecticidal natural products, has been achieved using 4-iodoindoles as key intermediates. researchgate.net The iodine atom allows for the introduction of other functional groups or for participation in key bond-forming reactions necessary to construct the intricate polycyclic framework of these alkaloids. arabjchem.org The strategic placement of the iodine at the 4-position is often critical for achieving the desired connectivity in the target molecule.

The indoline and indole scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. evonik.com Consequently, many drugs and drug candidates contain this heterocyclic core. framochem.com this compound provides a versatile platform for the synthesis of novel pharmaceutical scaffolds. evonik.com

The ability to functionalize the 4-position of the indoline ring through reactions such as palladium-catalyzed cross-couplings allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates. By introducing a variety of substituents at this position, medicinal chemists can fine-tune the pharmacological properties of the molecule, such as its potency, selectivity, and pharmacokinetic profile. This makes this compound a valuable tool in the drug discovery process. evonik.com

Medicinal Chemistry and Biological Activity Studies Involving 4 Iodoindoline Hydrochloride Derivatives

Design and Synthesis of Indole (B1671886)/Indoline (B122111) Derivatives for Biological Screening

The design of new therapeutic agents often begins with a "privileged scaffold" like indole or indoline, which is known to interact with various biological targets. mdpi.com Medicinal chemists employ strategies such as scaffold hopping and substituent modification to create libraries of compounds for biological evaluation. acs.org For instance, a series of indoline and indole derivatives were designed and synthesized as selective α1A-adrenergic receptor antagonists, starting from the structure of the known drug silodosin. acs.org The synthesis can involve multi-step processes, such as the Vilsmeier-Haack reaction followed by condensation and reduction to build the desired molecular framework. acs.org

Antimicrobial and Antivirulence Properties of Halogenated Indoles

Halogenated indoles, including iodo-derivatives, have emerged as a promising class of compounds in the fight against bacterial pathogens, particularly those resistant to conventional antibiotics. nih.govasm.org These compounds often act as antivirulence agents, disarming pathogens by inhibiting their virulence factors rather than killing them outright, which may reduce the pressure for developing resistance. nih.gov

Several studies have demonstrated the ability of halogenated indoles to inhibit the growth of free-swimming, or planktonic, bacterial cells. In a study screening 16 halogenated indoles against Vibrio parahaemolyticus, 4-iodoindole and 4-chloroindole (B13527) were found to exhibit strong inhibitory activity on planktonic cell growth. frontiersin.org Specifically, 4-chloroindole showed a minimum inhibitory concentration (MIC) of 50 μg/mL against V. parahaemolyticus and Vibrio harveyi. frontiersin.org Another iodo-derivative, 5-iodoindole (B102021), was also identified as one of the most effective halogenated indoles at inhibiting the growth of the multidrug-resistant pathogen Acinetobacter baumannii, with an MIC of 50 µg/mL. nih.gov A subsequent study confirmed the activity of 5-iodoindole against extensively drug-resistant A. baumannii (XDRAB), showing an MIC of 64 µg/mL. asm.orgnih.gov

A key aspect of bacterial virulence is the ability to form biofilms—structured communities of cells encased in a protective matrix—and to move towards favorable environments. Halogenated indoles have shown significant efficacy in disrupting these processes.

For example, 4-iodoindole and 7-iodoindole were among four halogenated indoles that effectively inhibited biofilm formation, bacterial motility, and fimbrial activity in Vibrio parahaemolyticus. asm.orgfrontiersin.org At a concentration of 20 μg/mL, these compounds reduced biofilm formation by over 50%. frontiersin.org In studies on Vibrio campbellii, a major pathogen in aquaculture, a range of halogenated indoles, including 5-iodoindole and 7-iodoindole, were found to decrease swimming motility and biofilm formation. nih.govasm.org

Similarly, 5-iodoindole was found to dose-dependently inhibit biofilm formation in Acinetobacter baumannii and was also shown to reduce preformed biofilms. nih.gov It also significantly inhibited the surface motility of A. baumannii. nih.gov In the pathogen Serratia marcescens, 5-iodoindole was one of several derivatives that dose-dependently suppressed biofilm formation and both swimming and swarming motility. researchgate.net

| Compound | Organism | Activity | Concentration | Citation |

|---|---|---|---|---|

| 4-Iodoindole | Vibrio parahaemolyticus | Inhibited biofilm formation (>50%) | 20 µg/mL | frontiersin.org |

| 7-Iodoindole | Vibrio parahaemolyticus | Inhibited biofilm formation (>50%) | 20 µg/mL | frontiersin.org |

| 5-Iodoindole | Vibrio campbellii | Decreased swimming motility & biofilm formation | 10 µM & 100 µM | nih.govasm.org |

| 5-Iodoindole | Acinetobacter baumannii | Inhibited biofilm formation & motility | 10-50 µg/mL | nih.gov |

| 5-Iodoindole | Serratia marcescens | Suppressed biofilm formation & motility | Not specified | researchgate.net |

| 5-Iodoindole | Candida albicans | Inhibited biofilm formation | 0.1 mM | researchgate.net |

Structure-activity relationship (SAR) studies help to understand how a molecule's chemical structure relates to its biological activity, guiding the design of more effective drugs. For halogenated indoles, the type of halogen and its position on the indole ring are critical for antimicrobial efficacy.

In a study against Vibrio parahaemolyticus, it was found that having a chloro or bromo group at the C4 or C5 position of the indole ring was essential for potent activity. frontiersin.org A comprehensive SAR study on 44 indole analogues against Vibrio campbellii revealed that halogenated indoles were the most active. asm.org Specifically, compounds with a single halogen substituent at positions C4, C5, C6, or C7 showed significant protective effects in an in-vivo model, with 7-bromoindole, 4-fluoroindole, and 5-iodoindole being among the most potent. asm.org The study also noted that adding a second substituent to the ring generally decreased the antivirulence activity. asm.org Further SAR studies on indole derivatives have consistently shown that the presence and position of halogen substituents are key determinants of their ability to inhibit bacterial growth and virulence. nih.gov

Anti-cancer Research and Related Pharmacological Activities

Indole and indoline derivatives are a cornerstone of anti-cancer drug discovery, with compounds like vincristine (B1662923) being prime examples. nih.gov Derivatives of 4-iodoindoline are part of this broader research effort. The presence of an iodine atom can enhance a molecule's interaction with biological targets and improve its pharmacological profile. cymitquimica.com

Research has shown that various indole derivatives can inhibit the proliferation of cancer cells across different cell lines, including colon carcinoma and ovarian adenocarcinoma. The mechanisms of action are diverse; these compounds can modulate critical signaling pathways involved in cancer progression, such as the NFκB/mTOR/PI3K/Akt pathways. For example, novel indole-based derivatives have been synthesized and shown to act as dual inhibitors of EGFR and SRC kinases, two proteins often implicated in tumor growth and metastasis. nih.gov In one study, a synthesized indole derivative (compound 16) strongly induced apoptosis (programmed cell death) in prostate cancer cells. nih.gov Other research has focused on designing indoline-containing analogues of natural products, which have demonstrated significant anticancer activity against lung, breast, and liver cancer cells by inducing apoptosis. researchgate.net

| Compound Class | Target Cell Lines | Mechanism/Activity | Citation |

|---|---|---|---|

| Indole-based 1,2,4-triazole (B32235) derivatives | HeLa (Cervical Cancer) | Inhibited tubulin polymerization; nanomolar antiproliferative efficacy. | nih.gov |

| N-ethyl-3-acetylindole chalcones | MDA-MB-231 (Triple Negative Breast Cancer) | Showed sensitivity with IC50 values of 13-19 μmol/L. | nih.gov |

| Indole-based EGFR/SRC kinase inhibitors | A549 (Lung), PC3 (Prostate) | Induced apoptosis; inhibited EGFR and SRC kinases. | nih.gov |

| Imidazolidin-4-one derivatives | HCT116, SW620 (Colorectal Cancer) | Induced ROS-dependent apoptosis via the JNK pathway. | mdpi.com |

Other Therapeutic Applications of Indole-Based Compounds

The therapeutic potential of indole-based compounds extends well beyond antimicrobial and anticancer applications. The versatility of the indole scaffold has allowed for its development in treating a wide array of conditions. benthamscience.com

Benign Prostatic Hyperplasia (BPH): A series of indoline and indole derivatives were designed as potent and highly selective antagonists for the α1A-adrenoceptor. acs.orgacs.org This receptor is a key target for drugs treating the symptoms of BPH. Two lead compounds from this research showed significant potential for further development as anti-BPH agents. acs.org

Neurodegenerative Diseases: The indole nucleus is considered a privileged scaffold for developing agents against neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.com Researchers are actively designing indole-based compounds that can modulate the molecular targets involved in the progression of these diseases. mdpi.com

Antiviral Activity: Indole derivatives have been investigated for their antiviral properties. One study designed and synthesized a series of indole-2-carboxylic acid derivatives as novel inhibitors of HIV-1 integrase, an enzyme crucial for viral replication. rsc.org The indole scaffold has also been explored in repurposed drugs and new synthetic compounds as potential agents against SARS-CoV-2. mdpi.com

Strategies for Optimizing Drug-like Properties of Indoline Derivatives

The optimization of drug-like properties is a critical step in transforming a biologically active compound into a viable drug candidate. For indoline derivatives, medicinal chemists employ various strategies to improve characteristics such as solubility, permeability, metabolic stability, and safety profile. mdpi.com A primary approach involves the systematic modification of the indoline core and its substituents to understand and leverage the structure-activity relationships (SAR). nih.govmdpi.com

Recent advancements in understanding SAR have been crucial for optimizing indoline derivatives. mdpi.com For instance, the incorporation of different substituents on the indole ring has been shown to significantly alter the biological activity of these compounds, leading to the discovery of new drugs with better efficacy and safety. mdpi.com One study focused on developing dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors based on an indoline scaffold. acs.org Through in silico analysis and subsequent synthesis, researchers identified an initial hit compound and then designed a library of analogues to improve its activity, ultimately identifying a potent dual inhibitor with significant in vivo anti-inflammatory efficacy. acs.org This iterative process of design, synthesis, and testing is fundamental to optimizing drug-like properties.

Another key strategy is lead simplification or modification. In a study on indolin-2,3-dione derivatives as fatty acid amide hydrolase (FAAH) inhibitors, researchers modified a known inhibitor by replacing a bulky aryl group with a more flexible allyl group. nih.gov This simplification led to a nanomolar inhibitor with 1500 times more potency than the original compound and which also exhibited high blood-brain barrier permeability and a good safety profile. nih.gov

The goal of these optimization strategies is to balance potency with favorable pharmacokinetic properties, often guided by established principles like Lipinski's Rule of Five, which helps predict oral bioavailability. pensoft.net

Computational Chemistry in Medicinal Chemistry Research

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. researchgate.net By modeling molecular interactions and predicting properties, computational methods reduce the time and cost associated with laboratory experiments. In the context of indoline derivatives, these techniques are widely used to guide synthesis and evaluation. acs.orgjst.go.jp

Density Functional Theory (DFT) calculations, for example, are used to investigate the structural properties and stability of indole isomers. researchgate.net Such theoretical methods help predict important chemical properties and the energy involved in chemical reactions, providing foundational knowledge for drug design. researchgate.netjmchemsci.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is extensively used in medicinal chemistry to understand how a potential drug molecule (ligand) interacts with its biological target, typically a protein or enzyme. acs.org

In the development of indole-based phosphodiesterase 5 (PDE5) inhibitors, molecular docking simulations were crucial. acs.org These simulations provided insights into the binding interactions of the compounds within the enzymatic pocket of PDE5, highlighting the importance of specific functional groups, like an amide group, for drug-target interactions. acs.org The computational results guided the synthesis of new analogues with modified moieties to improve binding and potency. acs.org Similarly, docking studies of indolin-2,3-dione derivatives suggested that the inhibitor molecules occupied the active site of the target enzyme FAAH, revealing optimal binding interactions that explained their inhibitory activity. nih.gov

Docking analyses have also been applied to:

Indole-based benzamides targeting the estrogen receptor alpha (ER-α) for breast cancer therapy, where simulations confirmed the stability of the docked protein-ligand complexes. pensoft.net

Thiosemicarbazone-indole compounds targeting the androgen receptor in prostate cancer cells, identifying compounds with high binding scores. nih.gov

Indole derivatives as potential inhibitors of the COX-2 enzyme, where docking helped identify the best inhibitor based on interaction energy. nih.gov

The table below summarizes findings from a molecular docking study of newly synthesized indole derivatives against the UDP-N-acetylmuramatel-alanine ligase (MurC) enzyme, with ampicillin (B1664943) used as a standard. nih.gov

| Compound | Binding Energy (Kcal/mol) against MurC |

|---|---|

| Compound 9 | -11.5 |

| Ampicillin (Standard) | -8.0 |

These studies demonstrate how molecular docking provides a rational basis for designing more effective and specific inhibitors based on the indoline scaffold.

Before a compound can be considered for clinical trials, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction has become a routine part of the drug discovery process, allowing for early-stage filtering of compounds with undesirable properties. gjpb.de

Various software tools, such as SwissADME, PreADMET, and ADMETlab 2.0, are used to predict these properties for indoline derivatives. frontiersin.orgudhtu.edu.uasciencescholar.us For example, a study on sulfonyl-derived indoles used ADMETlab 2.0 to predict their pharmacokinetic indicators. udhtu.edu.ua The results suggested that the compounds had good potential for oral administration due to favorable intestinal absorption and low penetration of the blood-brain barrier, indicating a reduced risk of central nervous system side effects. udhtu.edu.ua The predictions also showed that the compounds did not inhibit key cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. udhtu.edu.ua

In another study, the ADMET profile of an indolin-2,3-dione derivative revealed good drug-like properties, meriting further evaluation. nih.gov Similarly, pharmacokinetic predictions for novel indole-based sirtuin inhibitors showed adherence to drug-likeness criteria. jst.go.jp The BOILED-Egg pharmacokinetic model, a feature of the SwissADME tool, has been used to predict intestinal absorption and blood-brain barrier penetration for indolinone derivatives. frontiersin.org

The following interactive table presents predicted ADMET properties for a selection of heterocyclic compounds, including indoline derivatives, that were screened for potential anti-renal cancer activity. gjpb.de

| Compound ID | Predicted Property | Value | Status |

|---|---|---|---|

| Compound 3 | Absorption (%) | > 90% | Good |

| Compound 23 | Absorption (%) | > 90% | Good |

| Compound 3 | Plasma Protein Binding | ≤ 90% | Acceptable |

| Compound 23 | Plasma Protein Binding | ≤ 90% | Acceptable |

| Compound 3 | Blood-Brain Barrier Penetration | < 1.000 | Low |

| Compound 23 | Blood-Brain Barrier Penetration | < 1.000 | Low |

| Compound 3 | Toxicity | Non-toxic | Safe |

| Compound 23 | Toxicity | Non-toxic | Safe |

These computational models provide valuable insights that guide the selection and optimization of indoline derivatives, ensuring that resources are focused on candidates with the highest probability of success in later stages of drug development. pensoft.netnih.gov

Computational Chemistry and Theoretical Investigations of 4 Iodoindoline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org For 4-iodoindoline hydrochloride, DFT calculations can elucidate its fundamental electronic properties, which are crucial for understanding its reactivity and potential interactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. frontiersin.org

DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. frontiersin.org For this compound, the MEP would likely show a positive potential around the ammonium (B1175870) group and a negative potential associated with the iodine atom and the aromatic ring, indicating sites for potential intermolecular interactions. frontiersin.org

Theoretical vibrational frequencies calculated using DFT can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and the accuracy of the computational model. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide detailed information about charge transfer and hyperconjugative interactions within the molecule. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Indole (B1671886) Derivatives

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. frontiersin.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

| Mulliken Charges | Partial charges assigned to individual atoms. | Helps in understanding electrostatic interactions. |

This table presents a generalized view of parameters obtainable through DFT. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com By simulating the molecule's behavior over time, MD can reveal its conformational landscape—the various shapes it can adopt and the energetic barriers between them. chemrxiv.org

For this compound, MD simulations can provide insights into the flexibility of the indoline (B122111) ring and the orientation of the iodine substituent. The hydrochloride salt form introduces specific interactions that can influence the molecule's conformation in different environments, such as in solution or within a biological system. nih.gov

MD simulations start with an initial structure, often derived from experimental data or quantum chemical calculations, and then solve Newton's equations of motion for each atom in the system. mdpi.com The resulting trajectory provides a detailed view of the molecule's dynamic behavior, including bond rotations, ring puckering, and interactions with solvent molecules. chemrxiv.org This information is crucial for understanding how this compound might bind to a biological target, as protein flexibility and conformational changes are key aspects of ligand recognition. mdpi.com

Table 2: Key Outputs of Molecular Dynamics Simulations for Conformational Analysis

| Simulation Output | Information Provided | Relevance |

| Trajectory | Time-evolution of atomic positions. | Visualizes molecular motion and conformational changes. |

| Potential Energy Surface | Energy as a function of molecular geometry. | Identifies stable and transient conformations. |

| Root-Mean-Square Deviation (RMSD) | Measure of the average distance between atoms of superimposed structures. | Assesses structural stability over time. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates changes in overall shape and size. chemrxiv.org |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Relates to solubility and interactions with the environment. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. biointerfaceresearch.com These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined biological activities for a series of compounds. diva-portal.org

For this compound, QSAR modeling could be used to predict its potential biological activities or properties based on its structural features. The process involves several steps:

Data Set Collection : A dataset of compounds with known activities, including indole derivatives, is compiled. researchgate.net

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the activity. biointerfaceresearch.comresearchgate.net

Model Validation : The predictive power of the model is rigorously tested using internal and external validation sets. diva-portal.org

QSAR models can help in prioritizing compounds for synthesis and testing, and in designing new molecules with improved activity. For instance, a QSAR model might reveal that the presence of an iodine atom at the 4-position of the indoline ring is a key feature for a particular biological activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic molecular composition. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Atomic connectivity and molecular shape. |

| Geometric (3D) | Solvent Accessible Surface Area, van der Waals Volume | Three-dimensional structure and size. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and reactivity. biointerfaceresearch.com |

| Pharmacophore | Hydrogen Bond Acceptors/Donors, Lipophilic Centers | Features relevant for receptor binding. biointerfaceresearch.com |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. smu.edu For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, computational studies can map out the entire reaction pathway. researchgate.netacs.org

By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. The highest point on this path corresponds to the transition state, a short-lived, high-energy species that determines the reaction's activation energy and rate. smu.edu The geometry and electronic structure of the transition state can provide crucial clues about the reaction mechanism. For example, in a palladium-catalyzed cross-coupling reaction, calculations can help elucidate the oxidative addition, transmetalation, and reductive elimination steps. acs.org

The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the reactants and products. smu.edu These studies can help rationalize experimental observations, such as product distributions and reaction kinetics, and guide the development of new synthetic methods.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the structure and properties of molecules in condensed phases and biological systems. jussieu.fr For this compound, these interactions include hydrogen bonds, halogen bonds, and van der Waals forces.

Hydrogen Bonding : The ammonium group of this compound can act as a hydrogen bond donor, while the chloride ion is a strong hydrogen bond acceptor. These interactions are fundamental to its crystal packing and behavior in protic solvents.

Halogen Bonding : The iodine atom in this compound can participate in halogen bonds, where the electropositive region on the iodine (the σ-hole) interacts with a Lewis base. mdpi.com This type of interaction is increasingly recognized as important in drug design and materials science.

π-Interactions : The aromatic ring of the indoline system can engage in π-π stacking or cation-π interactions, further stabilizing intermolecular assemblies.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions. jussieu.frnih.gov The NCI index, for example, allows for the identification and characterization of NCIs in 3D space based on the electron density and its derivatives. jussieu.fr Understanding these forces is essential for predicting the crystal structure, solubility, and binding affinity of this compound. chemrxiv.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways to Address Scalability and Sustainability

The synthesis of indoline (B122111) derivatives has traditionally relied on methods that can be challenging to scale and may not align with modern principles of green chemistry. Current research is focused on developing more efficient, sustainable, and scalable synthetic routes.

One of the most promising approaches is the adoption of flow chemistry . springerprofessional.de This technology shifts from traditional batch processing to a continuous flow system, offering significant advantages such as improved heat and mass transfer, enhanced safety for hazardous reactions, and greater consistency in product quality. mtak.hunews-medical.net For the synthesis of heterocyclic compounds like indolines, flow chemistry enables precise control over reaction parameters, often leading to higher yields and cleaner reaction profiles in shorter timeframes. springerprofessional.demdpi.com The ability to "telescope" multiple reaction steps without isolating intermediates further boosts efficiency, a key factor for industrial-scale production. mtak.hu

These modern synthetic strategies are crucial for making 4-Iodoindoline hydrochloride and its derivatives more accessible for extensive research and potential commercialization, ensuring that production is both economically viable and environmentally responsible.

Table 1: Comparison of Synthetic Methodologies for Indoline Synthesis

| Feature | Traditional Batch Synthesis | Flow Chemistry | Modern Catalytic Methods |

|---|---|---|---|

| Scalability | Often challenging, non-linear | Highly scalable, consistent | Generally scalable, catalyst dependent |

| Safety | Higher risk with exothermic or hazardous reactions | Enhanced safety due to small reaction volumes | Varies; can enable use of safer reagents |

| Efficiency | Lower throughput, longer reaction times | High throughput, rapid reactions | Often higher yields and selectivity |

| Sustainability | Can generate significant waste | Reduced solvent/energy use, less waste news-medical.net | High atom economy, potential for catalyst recycling |

| Control | Limited control over reaction parameters | Precise control over temperature, pressure, time springerprofessional.de | High control over stereochemistry and regioselectivity |

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

To complement the advances in synthetic chemistry, the development of sophisticated analytical techniques for real-time, in-process monitoring is essential. This is the core principle of Process Analytical Technology (PAT) , a framework encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes. mt.comwikipedia.org The goal of PAT is to ensure final product quality by understanding and controlling critical process parameters (CPPs) throughout production, rather than relying solely on end-product testing. wikipedia.orgglobalresearchonline.net

For the synthesis of this compound, PAT implementation involves using in-line or on-line analytical tools to monitor reaction progress, intermediate formation, and impurity profiles in real time. europeanpharmaceuticalreview.com Key techniques include:

Spectroscopy: Methods like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can provide continuous information on the concentration of reactants, products, and intermediates directly within the reaction vessel.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in flow-NMR and benchtop NMR systems allow for its use in real-time reaction monitoring, providing detailed structural information. uvic.ca

Mass Spectrometry (MS): Techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can monitor catalytic intermediates and reaction kinetics with high sensitivity and specificity. uvic.ca

By integrating these analytical tools, chemists can gain a deeper understanding of the reaction mechanism, identify potential bottlenecks, and optimize conditions on the fly. mt.com This leads to more robust and reproducible manufacturing processes, reduced cycle times, and minimized batch failures, ultimately lowering costs and improving product quality. europeanpharmaceuticalreview.com

Diversification of Biological Activity Screening and Target Identification

While the indoline core is present in many biologically active molecules, the full therapeutic potential of specific derivatives like this compound remains to be explored. Future research will focus on broad-based screening and sophisticated methods to identify its specific molecular targets.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds against a specific biological target or cellular pathway. axcelead-us.comyoutube.com By subjecting this compound and a library of its analogs to diverse HTS campaigns, researchers can uncover previously unknown biological activities. axcelead-us.com This can be done through target-based screening, where compounds are tested for their ability to modulate a known protein, or through phenotypic screening, where compounds are assessed for their ability to produce a desired change in a cellular or organismal model, without prior knowledge of the target. nih.govnih.gov

When a compound shows activity in a phenotypic screen, the next critical step is Target Identification or deconvolution. nih.govdrughunter.com This process pinpoints the specific protein or proteins the compound interacts with to produce its effect. Modern approaches to target identification include:

Chemical Proteomics: This involves using the small molecule as a "bait" to capture its binding partners from a complex cell lysate. Techniques like Activity-Based Protein Profiling (ABPP) and affinity chromatography followed by mass spectrometry are powerful tools for this purpose. drughunter.commdpi.com

Genetic Methods: Resistance screening, where cells or organisms are evolved to become resistant to the compound, can identify mutations in the target protein that prevent the compound from binding. drughunter.com

Computational Approaches: Inverse virtual screening and ligand-based similarity studies can computationally predict potential targets by comparing the compound's structure to known ligands of various proteins. nih.gov

A comprehensive approach, integrating data from multiple methods, is often required to confidently identify the on-target and potential off-target effects of a compound, which is crucial for both understanding its mechanism of action and predicting potential side effects. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govijnrph.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. nih.gov For this compound, AI and ML can be applied in several key areas.

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models can predict the biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of novel, hypothetical analogs of this compound before they are synthesized. nih.govresearchgate.net This in silico screening allows chemists to prioritize the most promising candidates, saving significant time and resources. The presence of the iodine atom is particularly interesting for computational studies, as halogens can form specific "halogen bonds" that influence binding affinity and selectivity, a feature that can be modeled and exploited in rational drug design. mdpi.comnih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch. mdpi.com By providing the model with a desired set of properties (e.g., high potency against a specific target, low toxicity, good solubility), these algorithms can generate novel indoline structures that are optimized for success.

Target Prediction: AI tools can also analyze the chemical structure of a compound to predict its likely biological targets, complementing experimental target identification efforts. nih.gov

By integrating AI and ML into the research pipeline, scientists can more efficiently explore the chemical space around the this compound scaffold, accelerating the discovery of new drug candidates with improved efficacy and safety profiles. mdpi.com

Q & A

Q. How can factorial design optimize reaction parameters for this compound synthesis?

- Methodological Answer: Apply a 2<sup>k</sup> factorial design to assess variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors (p<0.05) and response surface methodology (RSM) to maximize yield. For example, a 3-factor design (time, equivalents of iodide, pH) with central composite optimization .

Q. What kinetic models are appropriate for analyzing the degradation pathways of this compound?

- Methodological Answer: Conduct forced degradation studies (hydrolytic, oxidative, photolytic). Fit data to:

- Zero-order kinetics for pH-independent solid-state degradation.

- First-order kinetics for solution-phase hydrolysis.

- Korsmeyer-Peppas model to assess diffusion-controlled mechanisms in polymeric matrices. Calculate activation energy (Ea) via Arrhenius plots .

Q. How should researchers validate HPLC methods for this compound analysis in complex matrices?

- Methodological Answer: Validate per ICH Q2(R1):

- Linearity (5 concentrations, R<sup>2</sup> ≥0.995).

- Accuracy (spiked recovery 98–102%).

- Precision (intra-day/inter-day RSD ≤2%).

- LOD/LOQ (signal-to-noise 3:1 and 10:1).

- Robustness (variations in flow rate ±0.1 mL/min, column temperature ±2°C) .

Q. What strategies address contradictory results in this compound bioactivity studies?

- Methodological Answer:

- Dose-response reevaluation (EC50 vs. IC50 discrepancies).

- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based reporter systems).

- Meta-analysis of literature data to identify confounding variables (e.g., solvent effects, cell line variations).

- Computational docking to reconcile structural-activity relationships .

Q. What advanced spectroscopic methods elucidate the interaction mechanisms of this compound with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.